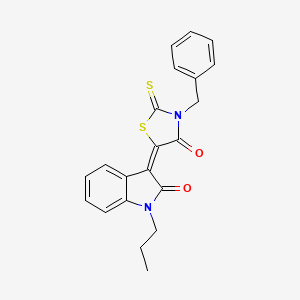![molecular formula C24H21NO3 B11629929 2-[4-(2-methylphenoxy)phenyl]hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B11629929.png)
2-[4-(2-methylphenoxy)phenyl]hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(2-metilfenoxi)fenil]hexahidro-4,6-etenociclopropa[f]isoindol-1,3(2H,3aH)-diona es un complejo compuesto orgánico con una estructura única que incluye un grupo fenilo, un grupo metilfenoxi y un núcleo hexahidro-4,6-etenociclopropa[f]isoindol
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-[4-(2-metilfenoxi)fenil]hexahidro-4,6-etenociclopropa[f]isoindol-1,3(2H,3aH)-diona típicamente involucra múltiples pasos, comenzando con materiales de partida fácilmente disponibles. Los pasos clave incluyen:
Formación de los grupos fenilo y metilfenoxi: Esto se puede lograr a través de una serie de reacciones de sustitución.
Ciclación para formar el núcleo hexahidro-4,6-etenociclopropa[f]isoindol: Este paso a menudo involucra el uso de reacciones de ciclopropanación en condiciones específicas.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar la optimización de la ruta sintética para aumentar el rendimiento y reducir los costos. Esto podría incluir el uso de catalizadores, reactores de alta presión y sistemas de flujo continuo para mejorar la eficiencia de la reacción.
Análisis De Reacciones Químicas
Tipos de reacciones
2-[4-(2-metilfenoxi)fenil]hexahidro-4,6-etenociclopropa[f]isoindol-1,3(2H,3aH)-diona puede sufrir varias reacciones químicas, incluyendo:
Oxidación: Esta reacción se puede llevar a cabo utilizando agentes oxidantes como permanganato de potasio o trióxido de cromo.
Reducción: Las reacciones de reducción se pueden realizar utilizando reactivos como hidruro de litio y aluminio o borohidruro de sodio.
Sustitución: Las reacciones de sustitución nucleófila y electrófila se pueden utilizar para introducir diferentes grupos funcionales en la molécula.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Halogenación utilizando bromo o cloro en presencia de un catalizador.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
2-[4-(2-metilfenoxi)fenil]hexahidro-4,6-etenociclopropa[f]isoindol-1,3(2H,3aH)-diona tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se investiga por su potencial como compuesto bioactivo con propiedades antimicrobianas o anticancerígenas.
Medicina: Se explora por sus posibles efectos terapéuticos en el tratamiento de diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades únicas.
Mecanismo De Acción
El mecanismo de acción de 2-[4-(2-metilfenoxi)fenil]hexahidro-4,6-etenociclopropa[f]isoindol-1,3(2H,3aH)-diona involucra su interacción con objetivos moleculares y vías específicos. Este compuesto puede unirse a enzimas o receptores, modulando su actividad y provocando diversos efectos biológicos. Los objetivos moleculares y vías exactos pueden variar según la aplicación y el contexto específicos.
Comparación Con Compuestos Similares
Compuestos similares
2-[4-(2-clorofenoxi)fenil]hexahidro-4,6-etenociclopropa[f]isoindol-1,3(2H,3aH)-diona: Estructura similar pero con un sustituyente cloro.
2-[4-(2-metoxifenoxi)fenil]hexahidro-4,6-etenociclopropa[f]isoindol-1,3(2H,3aH)-diona: Estructura similar pero con un sustituyente metoxi.
Singularidad
La singularidad de 2-[4-(2-metilfenoxi)fenil]hexahidro-4,6-etenociclopropa[f]isoindol-1,3(2H,3aH)-diona radica en sus sustituyentes específicos y las propiedades químicas y biológicas resultantes. La presencia del grupo metilfenoxi puede conferir reactividad y actividad biológica distintas en comparación con compuestos similares con diferentes sustituyentes.
Propiedades
Fórmula molecular |
C24H21NO3 |
|---|---|
Peso molecular |
371.4 g/mol |
Nombre IUPAC |
4-[4-(2-methylphenoxy)phenyl]-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-3,5-dione |
InChI |
InChI=1S/C24H21NO3/c1-13-4-2-3-5-20(13)28-15-8-6-14(7-9-15)25-23(26)21-16-10-11-17(19-12-18(16)19)22(21)24(25)27/h2-11,16-19,21-22H,12H2,1H3 |
Clave InChI |
JHMZBEBSHAZNNI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1OC2=CC=C(C=C2)N3C(=O)C4C5C=CC(C4C3=O)C6C5C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-ethoxy-4-[4-(4-methoxyphenyl)-5-phenyl-1H-imidazol-2-yl]phenol](/img/structure/B11629848.png)
![3-[(4Z)-4-{[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B11629849.png)
![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B11629852.png)


![2-chloro-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11629894.png)
![8-{[2-(dimethylamino)ethyl]amino}-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11629898.png)
![(5E)-1-(2,3-dimethylphenyl)-5-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11629902.png)
![3-methyl-7-(2-methylpropyl)-8-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11629904.png)
![(4E)-4-[4-(dimethylamino)benzylidene]-2-(4-iodophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11629907.png)
![2-methoxyethyl (2Z)-5-{4-[(furan-2-ylcarbonyl)oxy]phenyl}-7-methyl-3-oxo-2-[2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indol-3-ylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11629908.png)
![2-{[(5-nitro-1H-benzimidazol-2-yl)methyl]sulfanyl}-6-propylpyrimidin-4(3H)-one](/img/structure/B11629920.png)
![2-(dimethylamino)-3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11629925.png)
![Ethyl 6-chloro-4-[(2-ethylphenyl)amino]-8-methylquinoline-3-carboxylate](/img/structure/B11629928.png)
